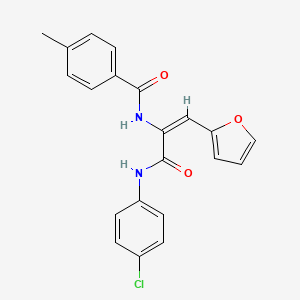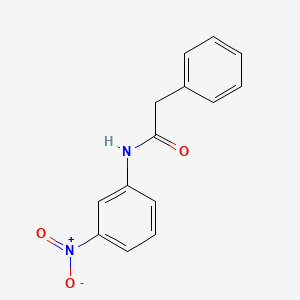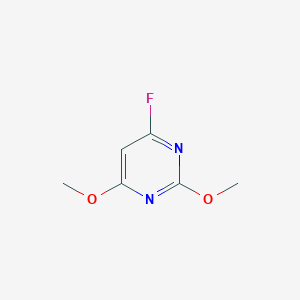![molecular formula C13H10N2O3 B11708013 4-[(4-Nitrobenzylidene)amino]phenol CAS No. 3230-42-0](/img/structure/B11708013.png)
4-[(4-Nitrobenzylidene)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Nitrobenzyliden)amino]phenol ist eine Schiff-Base-Verbindung, die sich durch das Vorhandensein einer Nitrogruppe und einer Iminbindung auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-[(4-Nitrobenzyliden)amino]phenol erfolgt typischerweise durch die Kondensationsreaktion zwischen 4-Nitrobenzaldehyd und 4-Aminophenol. Die Reaktion wird in Ethanol unter Rückflussbedingungen über mehrere Stunden durchgeführt. Nach Abschluss der Reaktion wird das Produkt filtriert und aus Ethanol umkristallisiert, um reines 4-[(4-Nitrobenzyliden)amino]phenol zu erhalten .
Industrielle Herstellungsverfahren: Obwohl spezifische industrielle Herstellungsverfahren für 4-[(4-Nitrobenzyliden)amino]phenol nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-[(4-Nitrobenzyliden)amino]phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Iminbindung kann zu einem Amin reduziert werden.
Substitution: Die phenolische Hydroxylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von 4-[(4-Aminobenzyliden)amino]phenol.
Reduktion: Bildung von 4-[(4-Nitrobenzyl)amino]phenol.
Substitution: Bildung verschiedener substituierter Phenolderivate, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
4-[(4-Nitrobenzyliden)amino]phenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.
Biologie: Untersucht auf sein potenzielles antimikrobielles und antioxidatives Potenzial.
Medizin: Wegen seiner bioaktiven Eigenschaften wird es für seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht.
Industrie: Wird aufgrund seiner chromophoren Eigenschaften bei der Synthese von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-[(4-Nitrobenzyliden)amino]phenol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellbestandteilen interagieren können. Die Iminbindung kann auch an nucleophilen Additionsreaktionen teilnehmen, was zur Bildung bioaktiver Verbindungen führt. Diese Wechselwirkungen können verschiedene biochemische Pfade beeinflussen und zur biologischen Aktivität der Verbindung beitragen .
Wirkmechanismus
The mechanism of action of 4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the phenol group can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
4-[(4-Nitrobenzyliden)amino]phenol kann mit anderen Schiff-Base-Verbindungen verglichen werden, wie z. B.:
- 4-[(4-Chlorbenzyliden)amino]phenol
- 4-[(4-Methylbenzyliden)amino]phenol
- 4-[(4-Methoxybenzyliden)amino]phenol
Einzigartigkeit: Das Vorhandensein der Nitrogruppe in 4-[(4-Nitrobenzyliden)amino]phenol verleiht ihm einzigartige elektronische und sterische Eigenschaften, die es von anderen Schiff-Basen unterscheiden.
Eigenschaften
CAS-Nummer |
3230-42-0 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
4-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-7-3-11(4-8-13)14-9-10-1-5-12(6-2-10)15(17)18/h1-9,16H |
InChI-Schlüssel |
SLHOVHNNONKHGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)

![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)



![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)


![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
